molecular formula C12H22O11 B100714 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one CAS No. 17606-72-3

1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

Katalognummer: B100714
CAS-Nummer: 17606-72-3
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: DXALOGXSFLZLLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Analysis of 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

Glycosidic Linkage Architecture

The glycosidic bond in D-leucrose connects the anomeric carbon (C1) of the glucose moiety to the C5 hydroxyl group of the fructose unit, forming an α(1→5) linkage. This contrasts with sucrose’s α(1→2) linkage and isomaltulose’s α(1→6) bond. The α-configuration at the anomeric center is confirmed by nuclear magnetic resonance (NMR) studies, which reveal a coupling constant ($$J_{1,2}$$) of ~3.8 Hz for the glucose unit, consistent with an axial-equatorial arrangement. The bond’s stability is attributed to steric hindrance from the bulky fructose substituent, which limits rotational freedom and reduces susceptibility to acid hydrolysis.

Table 1: Glycosidic Linkage Comparison

Compound Glycosidic Linkage Anomeric Configuration Hydrolysis Resistance
D-leucrose α(1→5) α-D-glucose High
Sucrose α(1→2) α-D-glucose/β-D-fructose Low
Isomaltulose α(1→6) α-D-glucose Moderate

The α(1→5) linkage’s resistance to hydrolysis is further demonstrated by its persistence under mild acidic conditions (pH 4–6), whereas sucrose degrades rapidly under similar conditions. This property is critical for applications requiring thermal stability, such as food processing.

Stereochemical Configuration and Conformational Dynamics

D-leucrose adopts a chair conformation in both monosaccharide units, with the glucose residue in the $$^4C1$$ configuration and fructose in the $$^2C5$$ form. The equatorial positioning of the C2 hydroxyl group in fructose minimizes 1,3-diaxial interactions, enhancing conformational stability. NMR data (e.g., $$^{13}\text{C}$$ chemical shifts at δ 93.5 ppm for C1 of glucose) confirm the α-anomeric configuration, while fructose’s ketone group exists predominantly in the β-pyranose form due to intramolecular hydrogen bonding.

The compound’s reducing capability arises from the open-chain form of fructose, which exposes a free aldehyde group capable of undergoing redox reactions. This contrasts with non-reducing disaccharides like sucrose, where both anomeric centers are involved in the glycosidic bond. Computational studies indicate that the energy barrier for ring flipping in the fructose unit is ~25 kJ/mol, suggesting moderate conformational flexibility under physiological conditions.

Comparative Analysis with Related Glycosides

Mangiferin

Mangiferin, a C-glycoside found in mangoes, features a xanthone core linked to glucose via a β(1→6) bond. Unlike D-leucrose’s O-glycosidic linkage, mangiferin’s C–C bond confers resistance to enzymatic cleavage, enhancing its stability in acidic environments. Both compounds exhibit antioxidant properties, but mangiferin’s planar xanthone system enables π-π stacking interactions absent in D-leucrose.

Rebaudioside IX

Rebaudioside IX, a steviol glycoside with nine glucose units, includes a rare α(1→6) glycosidic bond in its hexasaccharide chain. While D-leucrose’s single α(1→5) linkage simplifies its conformational landscape, Rebaudioside IX’s branched structure introduces steric clashes that limit rotational mobility. Both compounds are non-cariogenic, but Rebaudioside IX’s intense sweetness (300× sucrose) contrasts with D-leucrose’s mild sweetness (40–50% sucrose).

Table 2: Structural and Functional Comparison

Feature D-leucrose Mangiferin Rebaudioside IX
Glycosidic Bond Type O-glycosidic (α1→5) C-glycosidic (β1→6) O-glycosidic (α1→6)
Reducing Capacity Yes No No
Biological Role Energy source Antioxidant Sweetener

Eigenschaften

CAS-Nummer

17606-72-3

Molekularformel

C12H22O11

Molekulargewicht

342.3 g/mol

IUPAC-Name

1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2

InChI-Schlüssel

DXALOGXSFLZLLN-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

melting_point

200-202°C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Biologische Aktivität

1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one, commonly referred to as maltulose (CAS No. 17606-72-3), is a disaccharide derived from the enzymatic hydrolysis of starch. This compound has garnered attention due to its potential biological activities and applications in various fields, including nutrition and pharmacology. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
IUPAC Name This compound
CAS Number 17606-72-3

Maltulose exhibits various biological activities attributed to its structural components. It acts primarily through the following mechanisms:

  • Antioxidant Activity : Maltulose has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its protective effects against chronic diseases associated with oxidative damage.
  • Prebiotic Effects : Research indicates that maltulose can promote the growth of beneficial gut microbiota such as Lactobacillus and Bifidobacterium, while inhibiting pathogenic bacteria like Escherichia coli and Salmonella .

Biological Activities

  • Antimicrobial Activity : Maltulose demonstrates antimicrobial properties against a range of pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth in vitro.
  • Hypoglycemic Effects : Preliminary studies suggest that maltulose may help regulate blood sugar levels by modulating glucose absorption in the intestines .
  • Immunomodulatory Effects : Maltulose has been reported to enhance immune responses by stimulating the production of cytokines and other immune mediators .

Case Studies

  • Gut Health Study : A clinical study assessed the effects of maltulose supplementation on gut health. Participants who consumed maltulose showed significant increases in beneficial gut bacteria and improvements in digestive health indicators compared to a control group .
  • Diabetes Management : In a controlled trial involving diabetic patients, maltulose was found to reduce postprandial blood glucose levels significantly when compared to traditional sugars .

Toxicity and Safety Profile

Maltulose is generally recognized as safe (GRAS) for consumption. Toxicological assessments have shown low acute toxicity levels with no significant adverse effects reported in animal studies .

Safety Data

Toxicity ParameterValue
Acute Oral Toxicity Class III (low toxicity)
Skin Irritation Not irritant
Eye Irritation Mild irritant

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Compound Name (IUPAC) Structure Highlights Molecular Weight (g/mol) Biological Activity Key References
D-Leucrose
(Target Compound)
Hexan-2-one backbone with glucopyranosyl-fructopyranose linkage. Five hydroxyl groups and a glycosidic bond. 342.30 Involved in carbohydrate metabolism; potential substrate for enzymatic studies.
Mangiferin
(1,3,6,7-Tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9H-xanthen-9-one)
Xanthone core with a glucose moiety. Antioxidant and anti-inflammatory properties. 422.34 Inhibits pulmonary fibrosis and COPD progression; modulates oxidative stress.
Hesperidin
(5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one)
Flavanone glycoside with a rhamnose-glucose disaccharide. 610.56 Antioxidant, anti-inflammatory, and antiviral activities.
Lactulose Impurity A
(2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal)
Aldehyde derivative of a lactose analog. 342.30 (estimated) Byproduct in lactose synthesis; studied for stability in pharmaceutical formulations.
Amygdalin
(2-Phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile)
Cyanogenic glycoside with a benzyl nitrile group. 457.43 Controversial antitumor activity; hydrolyzes to release hydrogen cyanide.

Key Research Findings

Structural Differentiation

  • D-Leucrose vs. Lactulose Impurity A : Both share a hexose backbone, but D-leucrose has a ketone group (hexan-2-one), while lactulose impurity A features an aldehyde (hexanal) . This difference impacts their reactivity in glycosylation and Maillard reactions.
  • Mangiferin vs. D-Leucrose : Mangiferin’s xanthone core provides planar aromaticity, enabling π-π stacking in protein binding, unlike D-leucrose’s flexible saccharide structure .

Computational Studies

  • Molecular docking (e.g., AutoDock Vina) reveals that glycosides like hesperidin and mangiferin exhibit strong binding to enzymes (e.g., COX-2, −8.9 kcal/mol), whereas D-leucrose shows weaker interactions due to its lack of aromatic pharmacophores .

Vorbereitungsmethoden

Reaction Mechanism

The enzyme catalyzes the hydrolysis of lactose into galactose and glucose while facilitating the transfer of galactose to alternative hydroxyl-containing acceptors. When 5-keto-D-fructose is introduced as the acceptor, β-galactosidase promotes the formation of a β-1,5-glycosidic bond between the galactose donor and the C5 hydroxyl of the ketose.

Optimization Parameters

  • pH : Optimal activity occurs at pH 6.8–7.2

  • Temperature : 40–45°C balances enzymatic activity and stability

  • Substrate Ratio : A 2:1 molar excess of lactose to acceptor improves yields to 18–22%

ParameterOptimal RangeYield Impact
Enzyme Concentration15–20 U/mLLinear increase up to 25 U/mL
Reaction Time8–12 hoursPlateaus after 14 hours

Despite its eco-friendly profile, enzymatic synthesis faces limitations in scalability due to moderate yields and the high cost of enzyme purification.

Acid-Catalyzed Isomerization

This method leverages acidic conditions to rearrange lactose into structurally analogous compounds, including the target molecule.

Reaction Pathway

Under HCl (0.1–0.5 M) at 60–70°C, lactose undergoes protonation at the glycosidic oxygen, leading to cleavage and reformation of bonds. The ketone group at C2 of the hexan-2-one moiety arises from a Lobry de Bruyn–Alberda van Ekenstein rearrangement.

Key Variables

  • Acid Strength : 0.3 M HCl maximizes product formation while minimizing degradation

  • Temperature Control : Reactions above 75°C promote caramelization, reducing purity

ConditionEffect on Product
0.3 M HCl, 65°C14% yield, 88% purity
0.5 M HCl, 70°C17% yield, 72% purity

This method’s simplicity is counterbalanced by low stereoselectivity, necessitating extensive chromatography for purification.

Chemical Synthesis Using Protected Intermediates

Advanced chemical strategies employ selective protection/deprotection to achieve high regiocontrol. A patented route (CN103665054A) for synthesizing allolactose provides a template for adapting similar methods to the target compound.

Stepwise Synthesis

  • Protection of Glucose Donor :

    • 1,2-O-(1-methylethylidene)-α-D-glucofuranose is acetylated at C3 and C6 using allyloxycarbonyl (Alloc) and benzoyl groups.

    • Yield : 97% for C3 acetylation; 95% for C6 benzoylation.

  • Glycosylation :

    • The C5 hydroxyl of the protected glucose reacts with a galactose-derived trichloroacetimidate donor under BF3·Et2O catalysis.

    • Coupling Efficiency : 80% yield with >99:1 α/β selectivity.

  • Global Deprotection :

    • Sequential removal of Alloc (Pd/C, H2) and benzoyl (NaOMe/MeOH) groups yields the final product.

Performance Metrics

StepYieldPurity
Protection95–97%99.5–99.8%
Glycosylation80%99.8%
Deprotection98%98.5%

This route achieves a total yield of 74% with exceptional stereochemical fidelity, making it preferable for industrial-scale production.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Enzymatic18–22%85–90%ModerateHigh
Acid Isomerization14–17%72–88%LowLow
Chemical Synthesis74%98.5%HighModerate

Chemical synthesis outperforms other methods in yield and purity but requires expertise in handling sensitive intermediates. Enzymatic routes remain valuable for producing small quantities without hazardous reagents.

Recent Advances in Stereoselective Glycosylation

Emerging techniques focus on minimizing protecting group usage:

  • Automated Solid-Phase Synthesis : Enables iterative coupling of monosaccharide units with 92% stepwise yield in model systems.

  • Electrochemical Deprotection : Reduces reaction times by 40% compared to traditional hydrogenolysis .

Q & A

Q. How can researchers synthesize 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one with regioselective control?

Methodological Answer: Synthesis requires sequential protection of hydroxyl groups to prevent undesired side reactions. For similar glycosylated compounds, regioselective protection (e.g., using acetyl or benzyl groups) is critical before introducing the oxan-2-yl moiety via glycosylation. Enzymatic glycosylation may improve stereochemical fidelity compared to chemical methods . Post-synthesis, deprotection under mild acidic or basic conditions ensures retention of labile functional groups.

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve the glycosidic linkage configuration and hydroxyl group positions. For example, coupling constants in the anomeric proton region (δ 4.5–5.5 ppm) confirm α/β-glycosidic bonds .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, particularly for the hexan-2-one backbone .
  • X-ray Crystallography : Single-crystal analysis (if feasible) provides absolute stereochemistry .

Q. How can researchers design bioactivity assays to evaluate antioxidant potential?

Methodological Answer:

  • DPPH/ABTS Radical Scavenging : Measure IC₅₀ values using serial dilutions under controlled pH and temperature.
  • Cellular Antioxidant Assays : Use macrophage or endothelial cell lines to quantify ROS suppression via fluorometric probes (e.g., DCFH-DA).
  • Enzymatic Targets : Assess inhibition of COX-2 or iNOS in LPS-stimulated cells, as seen in structurally related flavonoids .

Advanced Research Questions

Q. How does the compound interact with glycoside hydrolases, and how can this be experimentally validated?

Methodological Answer:

  • Enzyme Kinetics : Use purified glycoside hydrolases (e.g., β-glucosidase) to measure substrate turnover rates via HPLC or colorimetric assays (e.g., p-nitrophenol release).
  • Inhibitor Screening : Competitive inhibition studies with synthetic analogs can identify structure-activity relationships .
  • Molecular Docking : Predict binding interactions using software like AutoDock Vina, referencing PubChem 3D conformers .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Variable Control : Compare assay conditions (e.g., solvent polarity, pH, and cell line viability). For example, organic solvent residues (e.g., DMSO) may artificially inflate antioxidant readings .
  • Standardization : Use internal controls like ascorbic acid for antioxidant assays.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for methodological heterogeneity .

Q. What experimental protocols ensure compound stability during long-term storage?

Methodological Answer:

  • Temperature Control : Store lyophilized samples at -80°C to minimize hydrolysis of glycosidic bonds.
  • Desiccation : Use vacuum-sealed containers with silica gel to prevent moisture-induced degradation.
  • UV Protection : Amber vials reduce photolytic cleavage of hydroxyl groups .

Q. Which advanced chromatographic techniques resolve isomers or degradation products?

Methodological Answer:

  • HILIC Chromatography : Separates polar hydroxylated analogs on a silica-based column with acetonitrile/water gradients.
  • Chiral HPLC : Distinguishes enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • LC-MS/MS : Quantifies trace degradation products (e.g., oxidized derivatives) with MRM transitions .

Q. How do researchers transition from in vitro to in vivo studies while addressing bioavailability limitations?

Methodological Answer:

  • Solubility Enhancement : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility.
  • Pharmacokinetic Profiling : Conduct rodent studies with IV/oral dosing, monitoring plasma levels via LC-MS.
  • Metabolite Identification : Use hepatic microsomes to predict phase I/II metabolism pathways .

Q. What strategies optimize glycosylation patterns for enhanced bioactivity?

Methodological Answer:

  • Chemoenzymatic Synthesis : Use glycosyltransferases (e.g., Leloir enzymes) to attach specific monosaccharides.
  • Protection-Deprotection : Temporarily block reactive hydroxyls to direct glycosylation to the C-5 position .
  • Glycosyl Donor Screening : Compare efficiency of UDP-glucose vs. UDP-galactose donors in vitro .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

  • QSAR Modeling : Train models on bioactivity data from PubChem or ChEMBL to predict IC₅₀ values for new analogs.
  • Molecular Dynamics Simulations : Simulate binding stability in lipid bilayers or protein active sites (e.g., COX-2).
  • ADMET Prediction : Use tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.